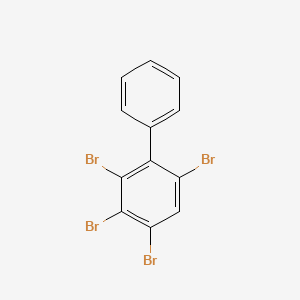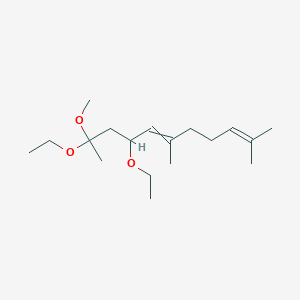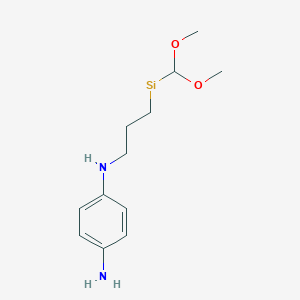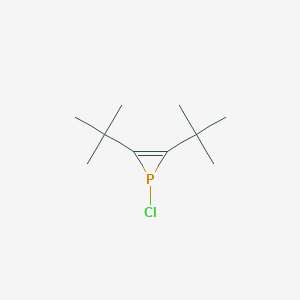
2,3-Di-tert-butyl-1-chloro-1H-phosphirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Di-tert-butyl-1-chloro-1H-phosphirene is a unique organophosphorus compound characterized by a three-membered ring containing phosphorus. This compound is notable for its steric hindrance due to the presence of two bulky tert-butyl groups, which significantly influence its chemical reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di-tert-butyl-1-chloro-1H-phosphirene typically involves the reaction of a suitable precursor with a chlorinating agent. One common method is the reaction of 2,3-Di-tert-butyl-1H-phosphirene with thionyl chloride (SOCl₂) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Di-tert-butyl-1-chloro-1H-phosphirene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or other higher oxidation state compounds.
Reduction Reactions: Reduction can lead to the formation of phosphines or other reduced phosphorus species.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of 2,3-Di-tert-butyl-1-alkoxy-1H-phosphirene or 2,3-Di-tert-butyl-1-amino-1H-phosphirene.
Oxidation: Formation of this compound oxide.
Reduction: Formation of 2,3-Di-tert-butyl-1H-phosphirene.
Applications De Recherche Scientifique
2,3-Di-tert-butyl-1-chloro-1H-phosphirene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organophosphorus compounds. Its unique structure makes it a subject of study in organophosphorus chemistry.
Biology: Potential use in studying phosphorus-containing biomolecules and their interactions.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those involving phosphorus chemistry.
Industry: Used in the synthesis of specialized chemicals and materials, including catalysts and ligands for various industrial processes.
Mécanisme D'action
The mechanism by which 2,3-Di-tert-butyl-1-chloro-1H-phosphirene exerts its effects involves the reactivity of the phosphorus center. The bulky tert-butyl groups provide steric protection, influencing the compound’s reactivity and stability. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new phosphorus-containing compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Di-tert-butyl-1H-phosphirene: Lacks the chlorine atom, making it less reactive in substitution reactions.
2,3-Di-tert-butyl-1-bromo-1H-phosphirene: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
2,3-Di-tert-butyl-1-iodo-1H-phosphirene: Contains an iodine atom, making it more reactive in substitution reactions compared to the chloro derivative.
Uniqueness
2,3-Di-tert-butyl-1-chloro-1H-phosphirene is unique due to the combination of steric hindrance from the tert-butyl groups and the reactivity of the chlorine atom. This makes it a versatile compound for various chemical transformations and applications in research and industry.
Propriétés
Numéro CAS |
118398-72-4 |
|---|---|
Formule moléculaire |
C10H18ClP |
Poids moléculaire |
204.67 g/mol |
Nom IUPAC |
2,3-ditert-butyl-1-chlorophosphirene |
InChI |
InChI=1S/C10H18ClP/c1-9(2,3)7-8(12(7)11)10(4,5)6/h1-6H3 |
Clé InChI |
VKPUHRYZAQEQQC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(P1Cl)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


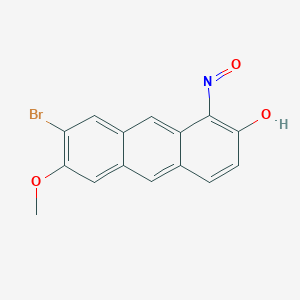
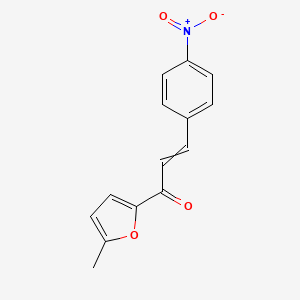

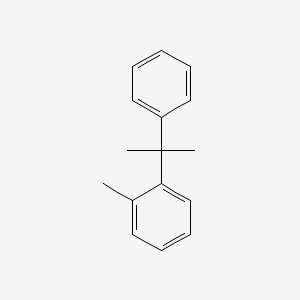
![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
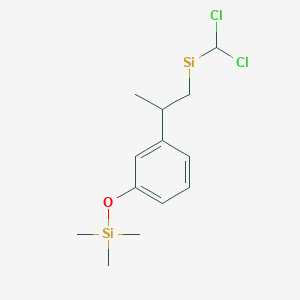
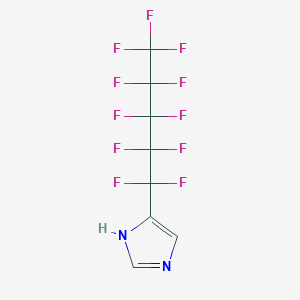

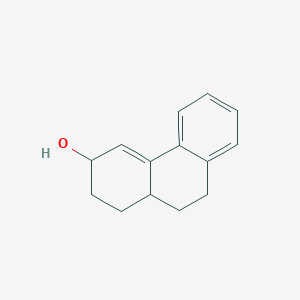
![{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311393.png)
![Trichloro[dichloro(fluoro)methyl]germane](/img/structure/B14311396.png)
